molecular formula C13H15N3OS B2643568 N-methyl-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 893369-29-4

N-methyl-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2643568
CAS No.: 893369-29-4
M. Wt: 261.34
InChI Key: GYWTXUFNPWURMF-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound with a complex structure that includes an imidazole ring, a thioether linkage, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of N-methyl-2-bromoacetamide with 1-(o-tolyl)-1H-imidazole-2-thiol under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, and the tolyl group can undergo reactions typical of aromatic compounds.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles and nucleophiles depending on the desired transformation

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

N-methyl-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(o-tolyl)acetamide
  • 1-(o-tolyl)-1H-imidazole-2-thiol
  • N-methyl-2-bromoacetamide

Uniqueness

N-methyl-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its combination of an imidazole ring, a thioether linkage, and a tolyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

N-methyl-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10-5-3-4-6-11(10)16-8-7-15-13(16)18-9-12(17)14-2/h3-8H,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWTXUFNPWURMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN=C2SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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